(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione” is a complex organic molecule that features a unique combination of pyrroloquinoline and thiazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the thiazolidinedione moiety via condensation reactions.
- Final modifications to introduce the specific substituents and achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may produce alcohols or amines.
- Substitution may result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline and thiazolidinedione derivatives. These compounds share structural features but may differ in their substituents and overall configuration.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-(6,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H22N2O3S/c1-13-10-15-17(19-20(27)25-22(29)30-19)21(28)26-18(15)16(11-13)24(4,12-23(26,2)3)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,25,27,29)/b19-17- |
InChI Key |
KWEUVISISCIYTN-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.